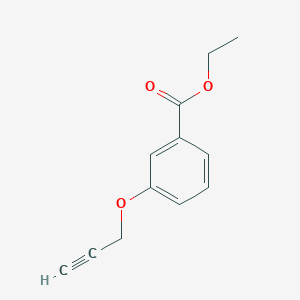

ethyl 3-(prop-2-yn-1-yloxy)benzoate

Description

Contextual Significance of Multi-Functionalized Organic Scaffolds

In the field of chemistry, there is a growing emphasis on creating functional molecules by joining multiple organic building blocks. mdpi.com These "multi-functionalized organic scaffolds" are foundational structures that allow for the systematic and covalent organization of a variety of chemical motifs. mdpi.com The value of such scaffolds lies in their ability to introduce diverse properties and reactive sites into a single molecule. This modularity is crucial for developing complex target molecules with tailored functions, ranging from pharmaceuticals to advanced materials. mdpi.comnih.gov

A scaffold approach allows chemists to modify starting materials to create libraries of compounds with varied functionalities. nih.gov For instance, the presence of multiple reactive groups, such as amines, carboxylic acids, or alkynes, on a single scaffold provides numerous points for further chemical modification. mdpi.comnih.gov This strategy is more efficient than linear synthesis, where a framework is extended one step at a time. nih.gov The ability to combine distinct chemical properties—like the polarity of an ester, the reactivity of an alkyne, and the structural rigidity of a benzene (B151609) ring—makes these scaffolds highly versatile tools in organic synthesis. mdpi.comacs.org

Overview of Aromatic Carboxylic Acid Derivatives in Organic Synthesis

Aromatic carboxylic acids and their derivatives are a cornerstone of organic synthesis, prized for their versatility. numberanalytics.com Compounds like ethyl 3-(prop-2-yn-1-yloxy)benzoate are derivatives of benzoic acid, a simple aromatic carboxylic acid. britannica.com The ester group (a key feature of this molecule) is just one of many important derivatives, which also include acid halides, amides, and anhydrides. libretexts.orgkhanacademy.org

These derivatives serve as crucial intermediates in the synthesis of a vast array of more complex molecules. numberanalytics.com Esters, for example, are widely used in the fragrance and flavor industries and as plasticizers. numberanalytics.com The aromatic ring itself can undergo electrophilic substitution reactions, though the carboxyl-derived group's electron-withdrawing nature directs incoming groups to the meta-position. numberanalytics.combritannica.com

The synthesis of these derivatives is a fundamental practice in organic chemistry. Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for producing esters like ethyl benzoate (B1203000). khanacademy.orgchemicalbook.comgoogle.com The reactivity of these derivatives can be finely tuned, making them indispensable in constructing complex natural products, pharmaceuticals, and polymers. numberanalytics.com

Role of Alkyne Moieties in Advanced Synthetic Methodologies and Material Science

The terminal alkyne group (specifically, the propargyl group in this molecule) is a particularly powerful tool in modern chemistry. Its presence opens the door to a range of highly efficient and specific reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.govsigmaaldrich.com Click chemistry refers to reactions that are high-yielding, modular, and create minimal byproducts, making them ideal for complex molecular construction in fields like drug discovery and materials science. researchgate.netnih.gov

The alkyne and an azide (B81097) group can be readily introduced into different molecules or polymer chains, and the CuAAC reaction then serves to link them together with high efficiency. sigmaaldrich.comresearchgate.net This has revolutionized the synthesis of everything from polymer-biomolecule conjugates to complex macromolecular structures like star copolymers and hydrogels. sigmaaldrich.com Beyond click chemistry, propargyl ethers—the specific alkyne-containing moiety in the title compound—are valuable precursors for synthesizing various heterocyclic compounds and can be used in the preparation of thermally stable, fire-resistant polymer networks. researchgate.netnih.govrsc.org The alkyne's reactivity and linear geometry make it a vital component in creating advanced materials with unique properties. scientific.netumich.edu

Research Landscape and Potential Avenues for Investigation Involving this compound

Given its trifunctional nature, this compound stands as a promising, if under-explored, building block for a variety of applications. The presence of the terminal alkyne immediately suggests its use as a key component in click chemistry. Researchers could use this molecule to attach the benzoate-ester scaffold to larger molecules, polymers, or biological probes that have been functionalized with an azide group. nih.govsigmaaldrich.com

The ester functional group provides a site for hydrolysis or transesterification, allowing the core benzoic acid structure to be released or modified under specific conditions. youtube.com This could be exploited in the design of prodrugs or materials where a payload is released upon a chemical trigger.

Furthermore, the entire molecule could serve as a monomer for polymerization. The alkyne group can participate in polymerization reactions to create novel polymers with regularly spaced aromatic ester side chains. Such materials could have interesting thermal or mechanical properties. rsc.org In medicinal chemistry, the scaffold could be used as a starting point for synthesizing a library of compounds to be screened for biological activity. mdpi.com The combination of a rigid aromatic ring with a reactive alkyne handle and a modifiable ester group makes this compound a versatile platform for future research in organic synthesis, materials science, and medicinal chemistry.

Physicochemical and Spectroscopic Data

While extensive experimental data for this specific compound is limited, its properties can be predicted based on its constituent functional groups.

Table 1: Predicted Physicochemical Properties for this compound This table contains data for the specified compound and related structures for comparison.

Data sourced from available chemical databases. chemsrc.comt3db.ca LogP indicates the lipophilicity of the compound.

Table 2: Expected Spectroscopic Signatures This table outlines the characteristic spectroscopic signals expected for the functional groups within this compound.

These are approximate values and can vary based on the solvent and specific electronic environment.

Table of Compounds

Table 3: List of Chemical Compounds Mentioned

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-prop-2-ynoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-8-15-11-7-5-6-10(9-11)12(13)14-4-2/h1,5-7,9H,4,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYSDURIQAHATK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Prop 2 Yn 1 Yloxy Benzoate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, ethyl 3-(prop-2-yn-1-yloxy)benzoate, identifies two primary strategic disconnections. The first is the carbon-oxygen bond of the propargyl ether, and the second is the carbon-oxygen bond of the ethyl ester.

Disconnection of the Ether Linkage: This approach disconnects the molecule at the ether linkage, leading to two key synthons: a phenoxide anion derived from ethyl 3-hydroxybenzoate and a propargyl cation equivalent, such as propargyl bromide . This strategy involves forming the ester functionality prior to the ether linkage.

Disconnection of the Ester Linkage: Alternatively, disconnecting the ester bond suggests 3-(prop-2-yn-1-yloxy)benzoic acid and ethanol (B145695) as the immediate precursors. This pathway prioritizes the formation of the ether linkage first, followed by the esterification of the resulting carboxylic acid.

Alkylation Strategies for Ether Linkage Formation

The formation of the propargyl ether linkage is a critical step in the synthesis of this compound. This is typically achieved through the O-alkylation of a phenolic precursor.

A widely employed and convenient method for forming the ether bond is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. plos.org In the context of synthesizing the target molecule, this involves the O-alkylation of ethyl 3-hydroxybenzoate with a propargyl halide, most commonly propargyl bromide.

The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of propargyl bromide in an SN2 reaction, displacing the bromide and forming the desired ether linkage. A general method involves reacting the substituted phenol (B47542) with propargyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972). plos.org

The efficiency of the O-alkylation reaction is highly dependent on the reaction conditions, particularly the choice of base and solvent. While not always a catalyst in the strict sense, the base is a crucial component of the reaction system.

Various bases and solvents have been explored to optimize the synthesis of propargyl ethers. plos.orgnih.gov For instance, the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) has proven effective for the O-alkylation of hydroxyl groups with propargyl bromide. nih.gov Other base-solvent combinations that have been investigated include potassium carbonate (K2CO3) in acetone, which has been shown to provide good yields. plos.orgnih.gov The choice of a polar aprotic solvent is generally favored as it can solvate the cation of the base while not interfering with the nucleophilic attack of the phenoxide.

| Base | Solvent | Temperature | Observations | Reference |

| K₂CO₃ | Acetone | Reflux | Good yields for various phenol derivatives | plos.org |

| NaH | THF | 0 °C to RT | Superior conversion and product formation | nih.gov |

| KHMDS | THF | - | Promising results | nih.gov |

| Ba(OH)₂/BaO | DMF | - | Minimal product formation | nih.gov |

| CsCO₃ | MeCN | - | Minimal product formation | nih.gov |

In more complex molecules, the presence of other functional groups can influence the outcome of the O-alkylation reaction. The use of protecting groups may be necessary to prevent unwanted side reactions. However, the protecting groups themselves can impact the reactivity of the molecule.

Research on the O-alkylation of a more complex molecule containing a secondary amide showed that the introduction of a tert-Butoxycarbonyl (Boc) protecting group on the amide nitrogen completely suppressed the desired O-alkylation reaction. nih.gov This highlights the importance of carefully considering the electronic and steric effects of protecting groups when designing a synthetic route, as they can have unintended consequences on the reactivity of nearby functional groups. nih.gov

Esterification Techniques for Benzoate (B1203000) Moiety Construction

When the synthetic strategy involves forming the ether linkage first, the final step is the construction of the ethyl benzoate moiety from the precursor 3-(prop-2-yn-1-yloxy)benzoic acid.

The most common method for this transformation is the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid (3-(prop-2-yn-1-yloxy)benzoic acid) with an excess of the alcohol (ethanol). masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which makes the carbonyl carbon more electrophilic. organic-chemistry.orgmasterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. organic-chemistry.orgmasterorganicchemistry.com

Since Fischer esterification is an equilibrium process, the reaction is typically driven to completion by using a large excess of the alcohol or by removing the water as it is formed, for example, through azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.orgmasterorganicchemistry.com

Transesterification Processes for Analog Preparation

Transesterification is a crucial process for the preparation of various ester analogs from a parent ester. In the context of this compound, this method would involve reacting the parent methyl or ethyl ester with a different alcohol to produce a new ester, or reacting a different benzoate ester with propargyl alcohol. This process is an equilibrium reaction that can be driven to completion by removing the alcohol byproduct, often a low-boiling-point alcohol like methanol (B129727) or ethanol. googleapis.com

The synthesis of various benzoic acid esters via transesterification of crude methyl benzoate has been studied, demonstrating high conversions. researchgate.net For instance, the preparation of benzyl (B1604629) benzoate and butyl benzoate from methyl benzoate using a titanate catalyst has been shown to be highly effective. researchgate.net This general methodology can be applied to generate a library of analogs of this compound by reacting it with various alcohols in the presence of a suitable catalyst.

Catalysts for transesterification are varied and include acids, bases, and metal salts. googleapis.com Titanate catalysts, for example, have demonstrated high activity in the transesterification of methyl benzoate. researchgate.net The reaction conditions, such as temperature and the removal of the alcohol byproduct, are critical for achieving high yields. googleapis.comgoogle.com

Below is a table illustrating potential transesterification reactions for the preparation of analogs.

| Reactant 1 | Reactant 2 (Alcohol) | Potential Product | Catalyst Example |

| This compound | Benzyl Alcohol | Benzyl 3-(prop-2-yn-1-yloxy)benzoate | Titanate Catalyst |

| This compound | Butan-1-ol | Butyl 3-(prop-2-yn-1-yloxy)benzoate | Titanate Catalyst |

| Mthis compound | Ethanol | This compound | Sulfuric Acid |

Acyl Chloride and Anhydride Mediated Approaches

A robust and common method for the synthesis of esters is through the reaction of an alcohol with an acyl chloride. This approach, applied to the synthesis of this compound, would likely proceed in two key steps:

Synthesis of the Precursor Acid: The ether linkage is first formed via a Williamson ether synthesis, reacting ethyl 3-hydroxybenzoate with propargyl bromide or chloride in the presence of a base. Subsequent hydrolysis of the ester would yield 3-(prop-2-yn-1-yloxy)benzoic acid.

Formation of the Acyl Chloride and Esterification: The resulting carboxylic acid is then converted to its corresponding acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). masterorganicchemistry.com The acyl chloride is highly reactive and will readily react with ethanol to form the desired product, this compound. The use of thionyl chloride is often advantageous as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. masterorganicchemistry.com

The reaction of a carboxylic acid with thionyl chloride, often with a few drops of a catalyst like dimethylformamide (DMF), is a standard procedure for preparing acyl chlorides. researchgate.net The reaction can be carried out at room temperature or with gentle heating. researchgate.net

The following table summarizes the acyl chloride mediated approach.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | 3-(prop-2-yn-1-yloxy)benzoic acid, Thionyl Chloride (SOCl₂) | Dimethylformamide (catalyst), Dichloromethane (B109758) (solvent), Room Temperature to 60°C | 3-(prop-2-yn-1-yloxy)benzoyl chloride |

| 2 | 3-(prop-2-yn-1-yloxy)benzoyl chloride, Ethanol | Pyridine or Triethylamine (base, to scavenge HCl), 0°C to Room Temperature | This compound |

Optimized Reaction Conditions and Process Development

The optimization of reaction conditions is paramount for maximizing yield and purity while minimizing reaction time and cost. For a multi-step synthesis of this compound, which likely involves a Williamson ether synthesis and an esterification, several parameters must be considered.

Solvent Selection and Optimization for Reaction Yield and Purity

The choice of solvent is critical in the Williamson ether synthesis step, where the ether linkage is formed. This Sₙ2 reaction is favored by polar aprotic solvents, which can solvate the cation of the base while leaving the alkoxide nucleophile highly reactive. masterorganicchemistry.comnumberanalytics.com

Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone. numberanalytics.comacs.org The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent generally leads to higher yields compared to weaker bases in protic solvents. numberanalytics.com For instance, in a model Williamson synthesis, using NaH in DMF resulted in an 85% yield, while using sodium hydroxide (B78521) in water gave only a 40% yield. numberanalytics.com

The table below shows the effect of solvent choice on a typical Williamson ether synthesis.

| Base | Solvent | Typical Yield (%) |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 85 |

| Potassium tert-butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | 90 |

| Sodium Hydroxide (NaOH) | Water (H₂O) | 40 |

| Data adapted from a general model of Williamson Ether Synthesis. numberanalytics.com |

For the esterification step, particularly if using an acyl chloride, a non-protic solvent like dichloromethane or diethyl ether is typically used to avoid reaction with the solvent.

Temperature and Pressure Effects on Reaction Kinetics

Pressure is less commonly a varied parameter in lab-scale Williamson ether synthesis but can be used to accelerate the reaction rate by increasing the concentration of reactants. numberanalytics.com

Catalyst Loading and Ligand Design for Enhanced Efficiency

In the synthesis of this compound, catalysts are primarily relevant to the esterification step. While the acyl chloride route does not require a catalyst for the final ester formation (though a base is used to scavenge HCl), direct esterification of 3-(prop-2-yn-1-yloxy)benzoic acid with ethanol would. This reaction is typically catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid.

For transesterification, metal-based catalysts are common. googleapis.com A study on the synthesis of benzoic acid esters from crude methyl benzoate highlighted the high activity of titanate catalysts. researchgate.net In the preparation of 2-ethylhexyl benzoate, tetraisopropyl titanate was used as the catalyst at temperatures between 190-230°C. google.com

Phase-transfer catalysts can also be employed in Williamson ether synthesis, especially when dealing with two immiscible phases. These catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transport of the alkoxide from an aqueous or solid phase to the organic phase containing the alkyl halide.

Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. Key considerations include atom economy, use of safer solvents, and energy efficiency. acs.orgtandfonline.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Addition reactions have 100% atom economy. While the Williamson ether synthesis is a substitution reaction and has a lower atom economy, its efficiency can make it a preferred route.

Safer Solvents and Auxiliaries: The use of hazardous solvents like DMF and DMSO should be minimized or replaced with greener alternatives where possible. acs.org Solvent-free conditions are an ideal green alternative. For example, the etherification of phenols has been performed efficiently under solvent-free conditions using a solid base like potassium carbonate, sometimes with microwave irradiation to accelerate the reaction. researchgate.netorgchemres.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. acs.org The use of microwave irradiation can be a more energy-efficient heating method compared to conventional refluxing, often leading to shorter reaction times and higher yields. orgchemres.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org Catalytic amounts of acid for esterification are preferable to using a stoichiometric amount of a coupling reagent. Recyclable solid acid or base catalysts further enhance the green credentials of a process. nih.gov

By carefully selecting the synthetic route and reaction conditions, the synthesis of this compound can be made more efficient and environmentally benign.

Atom Economy and Reaction Efficiency Assessment

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The theoretical atom economy for the synthesis of this compound via the Williamson ether synthesis can be calculated to assess the intrinsic efficiency of this pathway. The reaction typically proceeds by reacting ethyl 3-hydroxybenzoate with propargyl bromide and a base like potassium carbonate.

C₉H₁₀O₃ (Ethyl 3-hydroxybenzoate) + C₃H₃Br (Propargyl bromide) + K₂CO₃ (Potassium carbonate) → C₁₂H₁₂O₃ (this compound) + KBr (Potassium bromide) + KHCO₃ (Potassium bicarbonate)

For the purpose of calculating the primary atom economy, we consider the main reactants contributing atoms to the product.

| Reactant/Product | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Ethyl 3-hydroxybenzoate | C₉H₁₀O₃ | 166.17 |

| Propargyl bromide | C₃H₃Br | 118.98 |

| This compound | C₁₂H₁₂O₃ | 204.22 |

The percent atom economy is calculated using the formula: (% Atom Economy) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In this case, considering the primary reactants that form the ether linkage: % Atom Economy = [204.22 / (166.17 + 118.98)] x 100 ≈ 71.6%

This calculation reveals that a significant portion of the reactant mass is not incorporated into the final product, instead forming by-products. The actual reaction efficiency is often lower than the theoretical atom economy due to factors such as incomplete reactions, side reactions, and losses during product isolation and purification. A more comprehensive measure is the reaction mass efficiency (RME) or the E-Factor (Environmental Factor), which considers all materials used, including solvents, catalysts, and workup chemicals, providing a more realistic assessment of the process's greenness.

Solvent Minimization and Alternative Reaction Media

The choice of solvent plays a critical role in the environmental impact of a synthetic process. Traditional Williamson ether syntheses often employ polar aprotic solvents to facilitate the reaction between the phenoxide and the alkyl halide.

Commonly used solvents for this type of synthesis include:

Acetone: A versatile solvent that can dissolve both the reactants and facilitate the reaction.

N,N-Dimethylformamide (DMF): A high-boiling polar aprotic solvent that is very effective but poses significant environmental and health concerns.

Acetonitrile: Another common polar aprotic solvent.

Efforts to create greener synthetic routes focus on minimizing the use of such volatile organic compounds (VOCs) or replacing them with more benign alternatives. For the synthesis of this compound, several strategies can be considered:

Aqueous Media: The use of phase-transfer catalysts (PTCs) can enable the reaction to be carried out in a two-phase system, with water as one of the phases. The PTC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase (or vice-versa) to react with the propargyl halide. This significantly reduces the need for organic solvents.

Solvent-Free Conditions: In some cases, the reaction can be conducted under solvent-free or neat conditions, where the reactants themselves act as the reaction medium. This is often achieved by heating the mixture of reactants and the base. This approach completely eliminates solvent waste.

| Solvent System | Advantages | Disadvantages | Green Chemistry Relevance |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | High reaction rates and yields | High boiling point, toxic, difficult to remove | Poor; significant environmental and health concerns |

| Acetone | Lower toxicity than DMF, easy to remove | Flammable, may require longer reaction times | Moderate; better than DMF but still a VOC |

| Aqueous (with PTC) | Environmentally benign, low cost | May require a phase-transfer catalyst, potential for hydrolysis | High; aligns with principles of green chemistry |

| Solvent-Free | No solvent waste, high reaction concentration | May require high temperatures, potential for side reactions | Very High; ideal from a solvent perspective |

Waste Reduction and By-Product Management

A key aspect of greening the synthesis of this compound is the effective management of waste and by-products. In the proposed Williamson ether synthesis, the primary by-product is an inorganic salt, which depends on the base and the halide used (e.g., potassium bromide if potassium carbonate and propargyl bromide are used).

Strategies for waste reduction and management include:

Base Selection: The choice of base can influence the waste generated. While strong bases ensure complete deprotonation of the phenol, they can also lead to side reactions. Using a milder base like potassium carbonate is common and results in the formation of a recyclable salt and bicarbonate.

By-Product Valorization: While the inorganic salt by-products (e.g., KBr) have low intrinsic value, in a large-scale industrial process, their recovery and purification for other applications could be considered to move towards a circular economy model.

| Waste Stream | Source | Management Strategy |

|---|---|---|

| Inorganic Salts (e.g., KBr, KHCO₃) | Reaction of base with propargyl bromide and deprotonation of phenol | Separation by filtration; proper disposal or potential for recovery in large-scale processes. |

| Organic Solvents (e.g., Acetone, DMF) | Reaction medium and workup procedures | Minimize use through solvent-free methods or aqueous PTC; implement solvent recovery and recycling. |

| Unreacted Starting Materials | Incomplete reaction | Optimize reaction conditions (temperature, time, stoichiometry) to maximize conversion; recover and reuse unreacted materials if feasible. |

By systematically applying the principles of green chemistry, the synthesis of this compound can be designed to be more efficient and environmentally friendly, moving beyond traditional synthetic protocols to more sustainable methodologies.

Chemical Reactivity and Derivatization Studies of Ethyl 3 Prop 2 Yn 1 Yloxy Benzoate

Alkyne Moiety Transformations

The terminal alkyne group is a cornerstone of modern synthetic chemistry, prized for its ability to participate in a diverse range of reactions, from cycloadditions to cross-coupling events.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Bioorthogonal Ligation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, known for its high efficiency, reliability, and biocompatibility. wikipedia.orgrsc.org This reaction involves the coupling of a terminal alkyne, such as the one present in ethyl 3-(prop-2-yn-1-yloxy)benzoate, with an organic azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.org

The mechanism proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be added directly (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate. nih.gov The reaction's robustness allows it to proceed efficiently in aqueous solutions, a key feature for its use in bioorthogonal ligation, where covalent bonds are formed on or within living systems without interfering with native biochemical processes. nih.gov The azide and alkyne functional groups are largely unreactive with biological molecules, making this ligation highly specific. nih.gov For this compound, this reaction provides a powerful method for conjugation to biomolecules or for linking to other molecular fragments to build complex architectures. researchgate.net

Table 1: Typical Conditions for CuAAC Reaction

| Parameter | Description |

|---|---|

| Alkyne | This compound |

| Azide | An organic azide (R-N₃) |

| Catalyst | CuSO₄·5H₂O with Sodium Ascorbate, or CuI |

| Solvent | t-BuOH/H₂O, EtOH/H₂O, DMF |

| Temperature | Room Temperature to 80 °C |

| Product | 1-[3-(ethoxycarbonyl)phenoxymethyl]-4-(R)-1,2,3-triazole |

Ruthenium-Catalyzed Alkyne-Azide Cycloaddition (RuAAC) Regioselectivity Studies

As a powerful complement to CuAAC, the Ruthenium-Catalyzed Alkyne-Azide Cycloaddition (RuAAC) provides access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgchalmers.se This transformation is typically catalyzed by pentamethylcyclopentadienyl (Cp*) ruthenium(II) chloride complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. organic-chemistry.orgnih.gov

The proposed mechanism for RuAAC is distinct from that of CuAAC. It is believed to involve the oxidative coupling of the azide and the terminal alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. nih.gov Subsequent reductive elimination yields the 1,5-triazole product. nih.gov This pathway selectively places the terminal, electrophilic nitrogen of the azide bonded to the more electronegative internal carbon of the alkyne. nih.gov Studies have shown that this reaction is effective for a broad range of primary and secondary azides and terminal alkynes. organic-chemistry.orgnih.gov The use of microwave irradiation can often lead to higher yields and shorter reaction times. organic-chemistry.org For this compound, RuAAC offers a method to create a different constitutional isomer than that obtained via CuAAC, which is critical in fields like medicinal chemistry where the specific arrangement of atoms can drastically alter biological activity. chalmers.se

Table 2: Regioselectivity Comparison of CuAAC and RuAAC

| Reaction | Catalyst | Alkyne Substrate | Product Regioisomer |

|---|---|---|---|

| CuAAC | Copper(I) | Terminal | 1,4-disubstituted 1,2,3-triazole |

| RuAAC | Ruthenium(II) | Terminal & Internal | 1,5-disubstituted 1,2,3-triazole |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck) at the Terminal Alkyne

The terminal alkyne is an excellent substrate for palladium-catalyzed cross-coupling reactions, which forge new carbon-carbon bonds. The Sonogashira coupling, for instance, is a highly effective method for coupling a terminal alkyne with an aryl or vinyl halide. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, like an amine (e.g., triethylamine). The reaction of this compound with an aryl iodide would yield a disubstituted internal alkyne, significantly increasing molecular complexity.

While the Heck reaction traditionally involves the coupling of an aryl halide with an alkene, variations involving alkynes exist. These reactions can lead to the formation of substituted alkenes or conjugated enynes. The choice of ligand, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or tricyclohexylphosphine (B42057) (PCy₃), can be crucial in determining the catalyst's activity and selectivity. nih.gov These phosphines are known to facilitate the coupling of less reactive electrophiles like aryl chlorides. nih.gov

Hydration and Hydrohalogenation Reactions of the Triple Bond

The alkyne triple bond of this compound can undergo addition reactions. Hydration of the terminal alkyne, typically catalyzed by a combination of sulfuric acid and a mercury(II) salt (e.g., HgSO₄), follows Markovnikov's rule. The initial product is an enol, which rapidly tautomerizes to the more stable ketone. Thus, hydration of the propargyl group would yield an acetone (B3395972) moiety attached to the ether oxygen.

Hydrohalogenation, the addition of hydrogen halides (H-X, where X = Cl, Br, I), also proceeds across the triple bond. The reaction can yield either the vinyl halide (after one addition) or a geminal dihalide (after two additions), with the regioselectivity typically following Markovnikov's rule, placing the halogen on the more substituted carbon.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Alkynes can participate as dienophiles in [4+2] Diels-Alder cycloadditions, reacting with conjugated dienes to form six-membered rings. Although often less reactive than their alkene counterparts, the alkyne in this compound can react with electron-rich dienes, particularly at elevated temperatures, to produce a substituted 1,4-cyclohexadiene (B1204751) ring.

Furthermore, [2+2] cycloadditions, often initiated photochemically, can occur between the alkyne and an alkene. This reaction would form a highly strained cyclobutene (B1205218) ring, a versatile intermediate for further synthetic transformations.

Ester Group Reactivity

The ethyl benzoate (B1203000) portion of the molecule offers a second site for chemical modification. The reactivity of this ester group is well-characterized and largely analogous to that of ethyl benzoate itself. libretexts.orgwikipedia.org

Key transformations include:

Hydrolysis: The ester can be cleaved back to the corresponding carboxylic acid and ethanol (B145695). This can be achieved under acidic conditions (e.g., aqueous acid with heat) or, more commonly, under basic conditions (saponification) using a base like sodium hydroxide (B78521), followed by acidic workup. libretexts.org

Transesterification: By reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for another alkyl group. Le Chatelier's principle is often exploited by using the new alcohol as the solvent to drive the reaction to completion. libretexts.org

Aminolysis: The ester can be converted into an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction is typically slower than hydrolysis and may require heating. libretexts.org

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the ester. The reaction proceeds through an aldehyde intermediate, which is further reduced to yield the corresponding primary alcohol, 3-(prop-2-yn-1-yloxy)benzyl alcohol. libretexts.org

Table 3: Summary of Ester Group Transformations

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Carboxylic Acid |

| Base-Promoted Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or RO⁻ | New Ester |

| Aminolysis | R'₂NH, Heat | Amide |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Alcohol |

Hydrolysis Mechanisms and Kinetic Investigations

The hydrolysis of the ester group in this compound to the corresponding carboxylic acid, 3-(prop-2-yn-1-yloxy)benzoic acid, can be achieved under either acidic or basic conditions.

Base-Promoted Hydrolysis: Under basic conditions, such as refluxing with aqueous sodium hydroxide, the reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.org The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated, and a final proton transfer yields the carboxylate salt, which is then protonated in an acidic workup to give the carboxylic acid. libretexts.org This process is effectively irreversible as the final deprotonation of the carboxylic acid by the alkoxide drives the reaction to completion. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes acid-catalyzed hydrolysis. The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfers, ethanol is eliminated as a leaving group, and deprotonation of the resulting species yields the carboxylic acid. libretexts.org This reaction is an equilibrium process, and the use of a large excess of water can drive it towards the products. masterorganicchemistry.com

Table 1: Relative Rates of Alkaline Hydrolysis for Selected meta-Substituted Ethyl Benzoates This table, based on analogous data, illustrates the expected influence of a meta-substituent on the rate of hydrolysis.

| Substituent (at meta-position) | Relative Rate (k/k₀) |

| H | 1.00 |

| OCH₃ | ~0.7 |

| Cl | ~3.8 |

| NO₂ | ~29 |

| O-CH₂-C≡CH (estimated) | >1.0 |

Data is illustrative and based on general principles and data from analogous compounds. rsc.orgwikipedia.org

Transesterification for Analog Generation and Polymerization Initiation

Transesterification is a key method for converting this compound into other esters, thereby generating a library of analogs. This reaction involves the exchange of the ethyl group with a different alkyl or aryl group from an alcohol, in the presence of an acid or base catalyst. libretexts.org

The reaction can be driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. libretexts.org This method is highly versatile for creating derivatives with varied properties. For example, reacting this compound with a long-chain alcohol would increase lipophilicity, while reaction with a poly(ethylene glycol) (PEG) chain would enhance water solubility.

Furthermore, the resulting ester, still containing the reactive propargyl group, can serve as a monomer in polymerization reactions. The terminal alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or undergo polymerization through other mechanisms. Transesterification can also be used to create polyester (B1180765) resins by reacting with diols. libretexts.orggoogle.com

Table 2: Common Catalysts for Transesterification Reactions

| Catalyst Type | Examples | Conditions |

| Acid Catalysts | H₂SO₄, p-TsOH | Typically requires heat. |

| Base Catalysts | NaOCH₃, K₂CO₃ | Can be performed at lower temperatures. |

| Organometallic | Butyl stannoic acid, Titanium(IV) alkoxides | Effective for specific substrates. |

Source: Adapted from literature on transesterification. libretexts.orggoogle.com

Reduction to Corresponding Alcohols or Aldehydes

The ester functionality of this compound can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, [3-(prop-2-yn-1-yloxy)phenyl]methanol. libretexts.org The reaction proceeds through a two-step hydride addition. The first hydride displaces the ethoxide group to form an intermediate aldehyde, which is immediately reduced by a second hydride to the alcohol. libretexts.org Borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂) can also be used, often showing greater tolerance for other functional groups, though aromatic esters may require longer reaction times. commonorganicchemistry.com

Reduction to Aldehyde: The reduction can be stopped at the aldehyde stage, yielding 3-(prop-2-yn-1-yloxy)benzaldehyde, by using a less reactive, sterically hindered hydride reagent at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. chemistrysteps.com When used at low temperatures (e.g., -78 °C), DIBAL-H adds one equivalent of hydride to the ester, forming a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until it is hydrolyzed during aqueous workup, thus preventing over-reduction to the alcohol. chemistrysteps.com

Table 3: Selective Reduction of Esters

| Reagent | Product | Typical Conditions |

| LiAlH₄ | Primary Alcohol | THF, 0 °C to reflux |

| DIBAL-H | Aldehyde | Toluene or Hexane, -78 °C |

| NaBH₄ | No reaction (generally) | Standard conditions |

Source: Based on general principles of ester reduction. libretexts.orgcommonorganicchemistry.comchemistrysteps.com

Nucleophilic Acyl Substitution Reactions

Hydrolysis and transesterification are specific examples of the broader class of nucleophilic acyl substitution reactions. The ester group of this compound can react with a variety of other nucleophiles. unizin.org

For instance, reaction with ammonia or primary/secondary amines (aminolysis) will yield the corresponding amide, 3-(prop-2-yn-1-yloxy)benzamide. This reaction is typically slower than hydrolysis and often requires heating. The general mechanism follows the same tetrahedral addition-elimination pathway seen in other nucleophilic acyl substitutions. unizin.org The reactivity order for carboxylic acid derivatives generally places esters as less reactive than acid chlorides but more reactive than amides. unizin.org

Ether Linkage Stability and Transformations

The propargyl ether linkage introduces another site of reactivity in the molecule, distinct from the ester group. This functionality is generally stable but can undergo cleavage or rearrangement under specific conditions.

Cleavage Reactions Under Acidic or Basic Conditions

Acidic Cleavage: The C-O bond of the ether can be cleaved under strongly acidic conditions, typically with refluxing hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction begins with the protonation of the ether oxygen, making it a good leaving group (a neutral alcohol). masterorganicchemistry.com The halide anion then acts as a nucleophile. For an aryl alkyl ether like this compound, the cleavage will always occur at the alkyl-oxygen bond, yielding 3-ethoxycarbonylphenol and propargyl halide. This is because nucleophilic attack on an sp²-hybridized aromatic carbon is highly unfavorable. libretexts.org The cleavage of the propargyl-oxygen bond would proceed via an Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com

Basic Cleavage: Ethers are generally very resistant to cleavage by bases. wikipedia.org Strong bases are required, and the reaction is not as general as acid-catalyzed cleavage. For propargyl ethers, specific reagents or reaction pathways, such as those involving organometallic bases, might effect cleavage, but this is not a common transformation under standard laboratory conditions. wikipedia.org

Rearrangement Processes Involving the Ether Moiety

Aryl propargyl ethers are known to undergo fascinating rearrangement reactions, most notably the Claisen rearrangement.

Thermal and Catalytic Claisen Rearrangement: Upon heating, typically in a high-boiling solvent like N,N-diethylaniline, aryl propargyl ethers can undergo a rsc.orgrsc.org-sigmatropic rearrangement. rsc.org This pericyclic reaction involves the migration of the propargyl group to the ortho position of the benzene (B151609) ring. For this compound, this would lead to an allenyl intermediate, which can then cyclize to form a chromene derivative. rsc.org Because the two ortho positions (2 and 6) are available, a mixture of products could potentially be formed. The regioselectivity of this rearrangement can be influenced by substituents on the aromatic ring. rsc.org

The Claisen rearrangement of propargyl ethers can also be catalyzed by Lewis acids or transition metals, such as gold(I) complexes, allowing the reaction to proceed under milder conditions. acs.orgorganic-chemistry.org Gold(I) catalysts, for example, have been shown to be highly effective in promoting the rearrangement of various propargyl ethers to form functionalized allenes. organic-chemistry.orgsigmaaldrich.com

Table 4: Potential Rearrangement Products of Aryl Propargyl Ethers

| Reaction Type | Conditions | Potential Product from this compound |

| Thermal Claisen Rearrangement | High Temperature (e.g., >200 °C) | Substituted Chromene |

| Gold(I)-Catalyzed Rearrangement | [(Ph₃PAu)₃O]BF₄, Room Temp. | Substituted Allenylphenol |

Source: Based on known rearrangements of analogous aryl propargyl ethers. rsc.orgorganic-chemistry.org

Aromatic Ring Functionalization

The aromatic ring of this compound presents a unique platform for further molecular elaboration. The reactivity and regioselectivity of the benzene ring are governed by the electronic interplay of its two substituents: the electron-withdrawing ethyl carboxylate group (-COOEt) and the electron-donating propargyloxy group (-OCH₂C≡CH). The ester group is a deactivating, meta-directing substituent, while the ether group is an activating, ortho, para-directing substituent. This dichotomy of electronic influence dictates the strategy for subsequent functionalization, making the molecule an interesting substrate for a variety of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the literature, the regiochemical outcomes can be reliably predicted by analyzing the cumulative directing effects of the existing substituents. The propargyloxy group strongly activates the positions ortho (C2, C4) and para (C6) to itself, while the ethyl carboxylate group directs incoming electrophiles to the positions meta to it (C3, C5), which it deactivates.

The positions on the aromatic ring are influenced as follows:

C2: Activated by the ortho propargyloxy group.

C4: Activated by the ortho propargyloxy group.

C5: Deactivated by the meta carboxylate group.

C6: Activated by the para propargyloxy group.

The activating nature of the propargyloxy group is dominant over the deactivating effect of the ester. Therefore, electrophilic attack will be overwhelmingly directed to the positions activated by the ether: C2, C4, and C6. Among these, the C4 and C6 positions are generally favored due to reduced steric hindrance compared to the C2 position, which is situated between the two existing substituents.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product(s) | Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Ethyl 4-nitro-3-(prop-2-yn-1-yloxy)benzoate & Ethyl 6-nitro-3-(prop-2-yn-1-yloxy)benzoate | Ethyl 2-nitro-3-(prop-2-yn-1-yloxy)benzoate |

| Bromination | Br₂ / FeBr₃ | Ethyl 4-bromo-3-(prop-2-yn-1-yloxy)benzoate & Ethyl 6-bromo-3-(prop-2-yn-1-yloxy)benzoate | Ethyl 2-bromo-3-(prop-2-yn-1-yloxy)benzoate |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Ethyl 4-acyl-3-(prop-2-yn-1-yloxy)benzoate & Ethyl 6-acyl-3-(prop-2-yn-1-yloxy)benzoate | Ethyl 2-acyl-3-(prop-2-yn-1-yloxy)benzoate |

This table is based on established principles of electrophilic aromatic substitution and may not represent experimentally verified outcomes.

Directed Ortho Metalation (DoM) Strategies for Further Derivatization

Directed ortho metalation (DoM) is a powerful synthetic technique that achieves high regioselectivity in the functionalization of aromatic rings. wikipedia.org This method utilizes a Directed Metalation Group (DMG) which coordinates to an organolithium reagent, directing deprotonation specifically to the ortho position. wikipedia.orgorganic-chemistry.org

For this compound, the propargyloxy group can serve as a DMG. The oxygen atom's lone pairs can chelate with a strong base like n-butyllithium (n-BuLi), increasing the kinetic acidity of the adjacent protons at the C2 and C4 positions. baranlab.org While alkoxy groups are considered moderate DMGs, they can effectively direct lithiation, often enhanced by additives like tetramethylethylenediamine (TMEDA). harvard.edu

The reaction proceeds by treating the substrate with an organolithium base at low temperatures (e.g., -78 °C) to form an aryllithium intermediate. This highly reactive species can then be quenched with a wide variety of electrophiles to introduce new functional groups with pinpoint accuracy. Deprotonation would occur preferentially at C2 or C4. While the C2 position is sterically more hindered, its proton may be more acidic due to the inductive effect of the nearby ester group. The precise ratio of C2 to C4 lithiation would likely depend on the specific reaction conditions.

Table 2: Potential Derivatizations via Directed ortho Metalation

| Electrophile (E⁺) | Reagent | Expected Product at C2 or C4 |

|---|---|---|

| Iodination | I₂ | Ethyl 2-iodo- or 4-iodo-3-(prop-2-yn-1-yloxy)benzoate |

| Silylation | Me₃SiCl | Ethyl 2-(trimethylsilyl)- or 4-(trimethylsilyl)-3-(prop-2-yn-1-yloxy)benzoate |

| Formylation | DMF | Ethyl 2-formyl- or 4-formyl-3-(prop-2-yn-1-yloxy)benzoate |

| Carboxylation | CO₂ (gas), then H₃O⁺ | 2-Carboxy- or 4-carboxy-3-(prop-2-yn-1-yloxy)benzoic acid ethyl ester |

| Hydroxymethylation | Paraformaldehyde | Ethyl 2-(hydroxymethyl)- or 4-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)benzoate |

This table illustrates hypothetical applications of the DoM strategy to the title compound based on established methodologies.

Nucleophilic Aromatic Substitution (SNAr) if Activated

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. This mechanism differs fundamentally from EAS and requires two key features on the aromatic substrate:

A good leaving group (typically a halide).

The presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group.

The parent compound, this compound, is not a suitable candidate for SNAr. It lacks a leaving group and its aromatic ring is not sufficiently electron-deficient. The presence of the activating propargyloxy group makes the ring electron-rich, which is unfavorable for nucleophilic attack.

For an SNAr reaction to become feasible, the ring must first be "activated." This would involve a two-step process:

Introduction of a Leaving Group and an Activating Group: An initial EAS reaction, such as halogenation followed by nitration, would be required. For example, bromination could yield ethyl 4-bromo-3-(prop-2-yn-1-yloxy)benzoate. A subsequent nitration could potentially install a nitro group at the C6 position, which is para to the propargyloxy group and ortho to the bromo leaving group.

SNAr Reaction: The resulting compound, ethyl 4-bromo-6-nitro-3-(prop-2-yn-1-yloxy)benzoate, would now be activated for SNAr. The strong electron-withdrawing nitro group would stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack, allowing for the displacement of the bromide ion by a suitable nucleophile (e.g., an alkoxide, amine, or thiol). Without such activation, SNAr pathways are not accessible for this molecule.

Applications in Advanced Organic Synthesis

Building Block for Complex Natural Product Synthesis

While specific examples of the direct incorporation of ethyl 3-(prop-2-yn-1-yloxy)benzoate into the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in numerous natural products. The propargyl ether moiety is a key feature in various bioactive compounds. The terminal alkyne can be strategically employed to construct intricate carbon skeletons through various coupling reactions, such as the Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings. Furthermore, the alkyne can be hydrated to form a methyl ketone or reduced to either a cis- or trans-alkene, or fully to an alkane, providing stereochemical control in the synthesis. The benzoate (B1203000) ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amide bonds or other ester linkages, common in many natural product backbones. The potential for this compound to serve as a versatile building block is therefore significant, allowing for the introduction of a three-carbon chain and an aromatic ring system in a single step.

Precursor to Diverse Heterocyclic Compound Libraries

The terminal alkyne of this compound is a powerful functional group for the synthesis of a wide array of heterocyclic compounds. For instance, it can readily participate in [3+2] cycloaddition reactions with azides to form 1,2,3-triazoles, a reaction often facilitated by copper or ruthenium catalysts in what is known as "click chemistry". semanticscholar.orgplos.org This approach is highly efficient for the generation of diverse libraries of triazole-containing compounds. semanticscholar.org

Furthermore, the alkyne can undergo intramolecular cyclization reactions if other reactive functional groups are introduced into the molecule. For example, conversion of the ethyl ester to an appropriate nucleophile could enable cyclization onto the alkyne, leading to the formation of various oxygen-containing heterocycles. The synthesis of 2-pyridones from alkynyl aldehydes and β-keto amides has been reported, suggesting that with appropriate functional group manipulation, the propargyl group could serve as a precursor to nitrogen-containing heterocycles as well. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Reaction Type | Resulting Heterocycle |

|---|---|---|

| Organic Azide (B81097) | [3+2] Cycloaddition | 1,2,3-Triazole |

| Nitrile Oxide | [3+2] Cycloaddition | Isoxazole |

| Hydrazine | Cyclocondensation | Pyrazole |

Design and Synthesis of Molecular Probes for Chemical Biology

The terminal alkyne functionality makes this compound an excellent candidate for the development of molecular probes. The alkyne can serve as a "bioorthogonal" handle, meaning it is chemically inert in biological systems but can be selectively reacted with a partner functional group, most commonly an azide, through click chemistry. nih.gov This allows for the specific labeling of biomolecules in complex biological environments.

For instance, the ethyl benzoate moiety could be designed to mimic a biologically relevant molecule, allowing the probe to bind to a specific protein target. After binding, a fluorescent or affinity tag bearing an azide group can be attached to the alkyne of the probe via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). This strategy enables the visualization or isolation of the target protein. A structurally similar compound, prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate, has been investigated as an intermediate for hydroxamic acid-type linker systems, highlighting the utility of such propargylated benzoates in constructing larger, functional molecules. nih.govresearchgate.net

Scaffold for Combinatorial Library Generation via Click Chemistry

The concept of "click chemistry," first described by K.B. Sharpless, emphasizes the use of highly efficient and reliable reactions for the rapid synthesis of compound libraries. tcichemicals.com The copper(I)-catalyzed Huisgen [2+3] azide-alkyne dipolar cycloaddition is a prime example of a click reaction. nih.gov this compound, with its terminal alkyne, is an ideal scaffold for this purpose.

By reacting this compound with a diverse collection of organic azides, a large library of 1,4-disubstituted 1,2,3-triazoles can be generated with high yields and purities. tcichemicals.com This approach allows for the systematic variation of the substituent on the triazole ring, enabling the exploration of structure-activity relationships in drug discovery and materials science. The resulting triazole-containing benzoate derivatives can be further diversified by transformations of the ethyl ester group. This strategy has been successfully employed in the discovery of lead compounds for various biological targets. tcichemicals.com

Intermediate in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. While specific MCRs involving this compound are not prominently reported, the reactivity of its terminal alkyne suggests its potential as a valuable component in such reactions.

For example, in A³ coupling reactions (aldehyde-alkyne-amine), the terminal alkyne of this compound could react with an aldehyde and a secondary amine to form a propargylamine. This product could then undergo further transformations. Similarly, in Passerini or Ugi reactions, the carboxylic acid derived from the hydrolysis of the ethyl ester could potentially be used as the acidic component. The development of novel MCRs incorporating this bifunctional building block could provide rapid access to complex molecular architectures.

Stereoselective Synthesis Utilizing the Compound as a Chiral Auxiliary or Ligand Precursor

While this compound itself is achiral, it can be a precursor to chiral molecules for use in stereoselective synthesis. For instance, the alkyne can be asymmetrically reduced to a chiral alcohol. More significantly, the aromatic ring and the propargyl group provide a rigid scaffold that can be functionalized to create chiral ligands for asymmetric catalysis.

The synthesis of chiral ligands often involves the introduction of stereocenters and functional groups that can coordinate to a metal center. The benzoate ester can be converted to an amide or other functional group capable of coordination. The propargyl group can be elaborated to introduce chirality. For example, a related compound, ethyl 3-[(1S)-1-(prop-2-ynylamino)ethyl]benzoate hydrochloride, demonstrates the existence of chiral derivatives. synquestlabs.com Chiral ligands derived from such scaffolds could find applications in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Integration in Materials Science and Polymer Chemistry Research

Monomer in "Click" Polymerization Strategies

The presence of a propargyl ether group provides a reactive site for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govresearchgate.netwikipedia.org This highly efficient and regioselective reaction enables the formation of 1,2,3-triazole linkages, which are stable and can be used to connect monomer units into polymers. researchgate.netdigitellinc.com

Synthesis of Linear Polymers via Azide-Alkyne Click Reactions

Ethyl 3-(prop-2-yn-1-yloxy)benzoate can serve as an alkyne-containing monomer in step-growth polymerization with difunctional azide-containing monomers. The reaction proceeds via a Cu(I)-catalyzed "click" reaction to form linear polymers with triazole rings integrated into the polymer backbone. digitellinc.com The general scheme for this polymerization involves the reaction of the terminal alkyne of this compound with a molecule containing at least two azide (B81097) groups.

While specific data on the polymerization of this compound is not extensively documented in publicly available literature, the principles of this synthesis are well-established. The properties of the resulting polymer, such as molecular weight, polydispersity, and thermal stability, would be dependent on the specific diazide comonomer used and the polymerization conditions.

Preparation of Cross-linked Networks and Hydrogels

By employing multifunctional azide monomers (functionality > 2) or by copolymerizing with other multifunctional monomers, this compound can be used to create cross-linked polymer networks. nih.govresearchgate.net These networks can form hydrogels if the polymer chains are hydrophilic and capable of absorbing large amounts of water. nih.govresearchgate.net The cross-linking density, and therefore the mechanical and swelling properties of the resulting hydrogel, can be controlled by the stoichiometry of the monomers. nih.gov The synthesis of such networks often involves the free radical polymerization of the alkyne group in the presence of a suitable cross-linking agent. nih.gov

Controlled Radical Polymerization (CRP) Techniques Incorporating the Compound

Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. specificpolymers.comsigmaaldrich.comyoutube.com Monomers containing functional groups, like the alkyne in this compound, can be polymerized using these methods, provided the functional group is compatible with the polymerization conditions. nih.govepo.org This allows for the synthesis of well-defined polymers with pendant alkyne groups that are available for subsequent post-polymerization modification. rsc.orgutexas.edu

Functionalization of Polymeric Materials

The alkyne functionality of this compound makes it a versatile tool for the functionalization of existing polymers.

Surface Modification and Grafting through Post-Polymerization Functionalization

Polymers with azide-functionalized surfaces can be modified by "clicking" this compound onto the surface. This process, known as "grafting to," allows for the introduction of the benzoate (B1203000) functionality to the polymer surface, altering its chemical and physical properties, such as hydrophobicity and reactivity. frontiersin.orgmdpi.com This method is advantageous as it allows for the modification of pre-existing materials. utexas.edu

Alternatively, polymers can be synthesized with the alkyne group from this compound already incorporated. These pendant alkyne groups can then be used as handles for the attachment of other functional molecules via CuAAC, a strategy known as post-polymerization modification. rsc.orgnih.gov This approach enables the creation of a library of functional polymers from a single precursor polymer. mcmaster.caresearchgate.net

Incorporation into Polymer Brushes and Thin Films

Polymer brushes, which are assemblies of polymer chains tethered to a surface, can be created using monomers like this compound. rsc.org The "grafting from" approach would involve initiating the polymerization of an alkyne-containing monomer from a surface-immobilized initiator. The resulting polymer brush would have a high density of alkyne groups that could be further functionalized. Thin films of polymers derived from this compound can also be prepared using techniques like spin-coating or vapor deposition, offering materials with tailored surface properties. purdue.eduutm.md

Role in Dendrimer and Hyperbranched Polymer Synthesis

The synthesis of dendrimers and hyperbranched polymers relies on the controlled, iterative addition of branched monomer units to a central core or from a focal point. The terminal alkyne group of this compound makes it an ideal candidate for such constructions, primarily through azide-alkyne "click" chemistry.

Detailed Research Findings:

The most common "click" reaction, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a highly efficient and orthogonal method for linking molecules. In this context, this compound can be used in two main strategies:

Convergent Synthesis: The molecule can be attached to the focal point of a dendron, which is then coupled to a multi-azide functionalized core in the final step of the synthesis.

Divergent Synthesis: If used as the core molecule itself (following hydrolysis of the ester and reaction to create multiple anchor points), it can be reacted with azide-functionalized branching units. Successive generations can be built by deprotecting and reacting terminal groups. researchgate.net

Researchers have successfully used similar strategies with other alkyne-functionalized molecules to build complex dendritic structures. nih.govnih.gov For instance, dendrons possessing a focal point with an alkyne moiety have been coupled to modules with terminal azide groups to form modular drug delivery platforms. nih.gov This approach allows for the precise assembly of macromolecules with distinct functional domains. instras.commdpi.com The rigidity of the benzoate group in this compound would contribute to the creation of well-defined, non-collapsing void spaces within the dendrimer architecture, which is crucial for host-guest applications. researchgate.net

Table 1: Role of Alkyne Functionality in Dendrimer Synthesis Strategies

| Synthesis Strategy | Role of Alkyne-Functionalized Molecule | Key Reaction | Common Dendrimer Types | Reference |

|---|---|---|---|---|

| Convergent | Acts as the focal point of a dendron, attaches to a core. | Azide-Alkyne Cycloaddition | Poly(aryl ether), PAMAM | researchgate.netmdpi.com |

| Divergent | Can serve as the initial core molecule. | Azide-Alkyne Cycloaddition | Poly(Propylene Imine) (PPI) | nih.govmdpi.com |

Applications in Self-Assembled Monolayers (SAMs) and Nano-Structured Materials

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. They are critical for tuning the surface properties of materials. While alkanethiols on gold are the most studied SAM system, the principle extends to other molecule-substrate interactions. bwise.krsigmaaldrich.comresearchgate.net

Detailed Research Findings:

This compound offers a unique structure for SAM formation and functionalization. The ester and ether groups could facilitate physisorption or chemisorption on various oxide substrates (e.g., SiO₂, Al₂O₃, TiO₂) through dipole-dipole interactions or dative bonding. Upon formation of a monolayer, the propargyl groups would be exposed, creating a highly reactive surface.

This "clickable" surface is the key feature for nano-structured material applications. The terminal alkynes can be used to covalently graft other molecules, polymers, or nanoparticles onto the surface via CuAAC reaction. This allows for the precise engineering of surface chemistry for applications such as:

Biosensors: Immobilization of azide-modified biomolecules (peptides, DNA) to create a sensing interface. mdpi.com

Controlled Wettability: Attaching fluorinated or polyethylene (B3416737) glycol (PEG) chains to control surface energy and hydrophobicity/hydrophilicity. researchgate.net

Nanoparticle Patterning: Directing the assembly of azide-functionalized nanoparticles onto the SAM-coated surface.

The synthesis of aryl propargyl ethers and their subsequent functionalization onto materials like graphene oxide via 1,3-dipolar cycloaddition has been demonstrated, confirming the viability of this chemical handle for modifying nano-structured materials. researchgate.net

Development of Functional Coatings, Adhesives, and Composites

The propargyl ether group is known to undergo thermal polymerization to form highly cross-linked networks. This makes this compound a promising monomer or cross-linking agent for developing high-performance thermosetting materials.

Detailed Research Findings:

Upon heating, propargyl ethers can undergo complex cyclization and addition reactions, leading to a rigid, aromatic polymer network. Research on other propargyl ether-functionalized polymers has shown that the resulting cured materials exhibit exceptional properties. rsc.org For example, a propargyl ether-functionalized poly(m-phenylene) was shown to produce a cross-linked network with high thermal stability (5% weight loss at 471 °C), a high glass transition temperature (Tg near 330 °C), and a high storage modulus (> 4.0 GPa) at temperatures up to 300 °C. rsc.org

Polymers derived from this compound would be expected to exhibit similar characteristics:

High Thermal Stability: The formation of a dense, aromatic, cross-linked structure leads to high char yields and resistance to thermal degradation.

Fire Resistance: Propargyl ether networks are inherently fire-resistant, with low heat release capacities, making them suitable for aerospace and electronics applications. rsc.org

High Modulus and Hardness: The rigid network structure translates to excellent mechanical properties, making them ideal for use in structural adhesives and as a matrix for fiber-reinforced composites. rsc.org

Table 2: Performance of Related Propargyl Ether-Based Thermosets

| Polymer System | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. | Char Yield (at 1000°C, N₂) | Key Application Area | Reference |

|---|---|---|---|---|---|

| Propargyl ether-poly(m-phenylene) | ~330 °C | 471 °C | 67% | Microelectronics (insulators) | rsc.org |

Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) as a Ligand or Building Block

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from organic linkers and metal nodes or organic nodes, respectively. The properties of these materials are directly dictated by the choice of building blocks.

Detailed Research Findings:

This compound, after hydrolysis of its ethyl ester to the corresponding carboxylic acid (3-(prop-2-yn-1-yloxy)benzoic acid), can serve as an excellent organic linker for MOF synthesis. The carboxylate group would coordinate with metal centers to form the framework structure, while the propargyl ether "tail" would decorate the pores of the resulting MOF.

The presence of the terminal alkyne within the MOF pores is highly advantageous for several reasons:

Post-Synthetic Modification (PSM): The alkyne is a prime target for PSM via "click" chemistry. This allows for the introduction of new functional groups into the MOF after its initial synthesis, enabling the tuning of properties like gas selectivity, catalytic activity, or sensing capability. researchgate.net

Direct Metal Interaction: The alkyne group itself is known to interact with soft metals due to its π-donor capability, which can be exploited for applications like ion sensing or catalysis. rsc.org An alkyne-functionalized Zn-MOF was reported to be an ultrasensitive sensor for Cu⁺ and Pd²⁺ ions in an aqueous medium, a function that was absent in a similar MOF without the alkyne groups. rsc.org

Catalyst Anchoring: The alkyne can be used as an anchor point to covalently attach homogeneous catalysts, creating a robust and reusable heterogeneous catalyst. researchgate.net For instance, a nickel catalyst was successfully grafted onto an alkyne-tagged UiO-66 MOF, resulting in a highly efficient catalyst for Knoevenagel condensation. researchgate.net

This strategic functionalization of MOFs and COFs allows for the creation of highly sophisticated materials for catalysis, chemical sensing, and gas separation. researchgate.netacs.org

Computational and Theoretical Investigations of Ethyl 3 Prop 2 Yn 1 Yloxy Benzoate

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of ethyl 3-(prop-2-yn-1-yloxy)benzoate are fundamental to understanding its reactivity and spectroscopic behavior. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these properties.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic excitability and chemical reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the ether oxygen atom, while the LUMO is likely centered on the benzoate (B1203000) ester group and the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to promote an electron to an excited state. researchgate.net Computational studies on similar aromatic esters have shown that DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can accurately predict these orbital energies. tcsedsystem.eduresearchgate.net

Illustrative HOMO-LUMO Data

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These values are illustrative and represent typical results from DFT calculations for similar aromatic compounds.

Electrostatic Potential (ESP): The molecular electrostatic potential map is invaluable for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the ESP map would likely show negative potential (red/yellow) around the carbonyl oxygen of the ester group and the ether oxygen, indicating these as sites for electrophilic attack. The acidic proton of the terminal alkyne and the aromatic protons would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Conformational Analysis and Energy Landscapes

The flexibility of the propargyloxy and ethyl ester side chains allows this compound to adopt various conformations. Conformational analysis using quantum chemical methods can identify the most stable (lowest energy) conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. The resulting potential energy surface reveals the global and local minima, corresponding to the most stable and metastable conformers, respectively. For similar molecules, it has been noted that even slight deviations from planarity can impact electronic properties. nih.gov The dihedral angles between the phenyl ring and the substituents are key parameters in these analyses.

Reaction Pathway Modeling and Transition State Analysis

The propargyl group in this compound is a versatile functional group that can participate in various reactions, such as click chemistry (e.g., azide-alkyne cycloaddition), oxidation, and reduction. Reaction pathway modeling using computational methods can elucidate the mechanisms of these transformations. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a given reaction can be constructed. Transition state theory allows for the calculation of activation energies, which are critical for predicting reaction rates. For instance, the mechanism of a Sonogashira coupling involving the terminal alkyne could be modeled to understand the catalytic cycle and the factors influencing its efficiency.

Spectroscopic Property Prediction and Validation

Computational chemistry provides a powerful means to predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can yield theoretical chemical shifts that are in good agreement with experimental values. tcsedsystem.edu Machine learning approaches are also emerging as highly accurate predictors of NMR chemical shifts in various solvents. nih.gov

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Alkyne C-H | 2.5 - 2.7 | - |